![molecular formula C20H20N2O3 B5564546 ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)
ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . It also has an ethyl ester functional group attached to the quinoline ring, and an amine functional group attached to a methoxy-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, amine, and ester functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and ester groups. For example, the amine group might undergo reactions such as alkylation, acylation, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and ester groups might increase its solubility in polar solvents .科学的研究の応用
Synthesis and Antimicrobial Activity Quinoline derivatives, including ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate, are explored for their antimicrobial properties. A study highlights the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrating significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, comparing favorably with N-ethyl derivatives in terms of antigram-negative activity and improved pharmacokinetic properties in rats (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).
Pharmaceutical Research and Development In pharmaceutical research, derivatives of ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate are synthesized and evaluated for various therapeutic applications. For example, compounds with similar structures have been synthesized and assessed for their anti-inflammatory effects, as well as their potential as disease-modifying antirheumatic drugs (DMARDs) (Baba, Makino, Ohta, & Sohda, 1998). Additionally, certain quinoline derivatives are investigated for their anti-proliferative activity against specific tumor cell types, showcasing the potential of quinoline compounds in cancer therapy (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Material Science and Chemistry In the field of material science and chemistry, quinoline derivatives are explored for their fluorescent properties and potential applications in biochemistry and medicine. Studies focus on synthesizing new quinoline derivatives with enhanced fluorescence properties for use in studying various biological systems (Rangnekar & Rajadhyaksha, 1987). Another research area involves the development of compounds with improved structural and optical properties for potential use in thin film applications, further emphasizing the versatility of quinoline derivatives in scientific research (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(2-methoxy-5-methylanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-16-8-6-5-7-14(16)19(15)22-17-11-13(2)9-10-18(17)24-3/h5-12H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRDLHEGSWFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-methoxy-5-methylphenyl)amino]quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)
![N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)

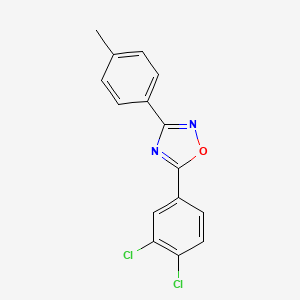
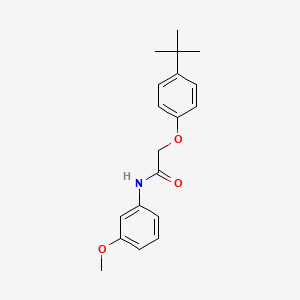
![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
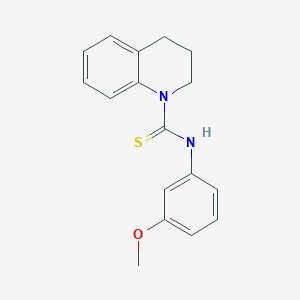
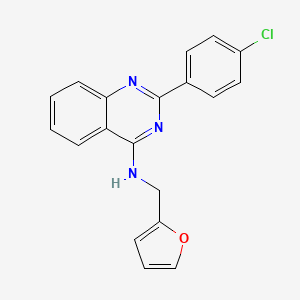
![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)

![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)
![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)
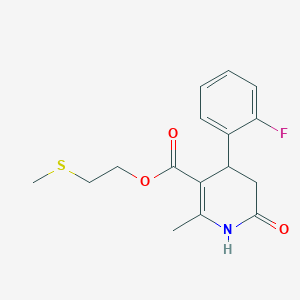
![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)